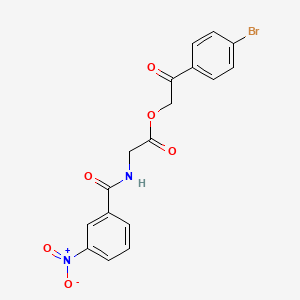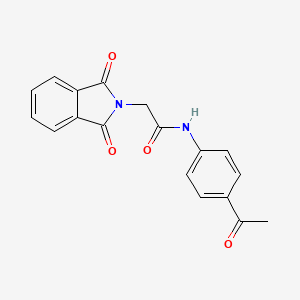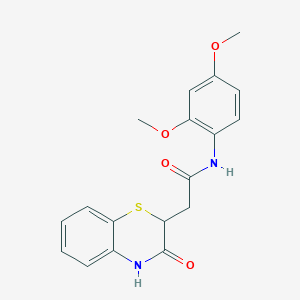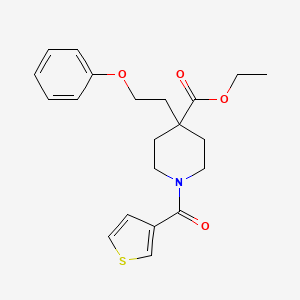![molecular formula C13H13ClN4O3 B5221809 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and function of B cells and other immune cells.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the selective inhibition of BTK, a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling and activation. BTK is a downstream effector of various signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B cell survival, proliferation, and differentiation. By inhibiting BTK activity, TAK-659 can block these signaling pathways and induce apoptosis in B cells, leading to the suppression of B cell-mediated immune responses.
Biochemical and Physiological Effects:
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been shown to exhibit potent anti-tumor activity in various B cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In addition, this compound has also been reported to have anti-inflammatory effects in several autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. Moreover, TAK-659 has been shown to modulate the immune response by regulating cytokine production and immune cell trafficking, suggesting its potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide in lab experiments is its high potency and selectivity for BTK inhibition, which allows for the precise modulation of B cell-mediated immune responses. Moreover, this compound has demonstrated excellent pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life, making it a promising candidate for clinical development. However, one of the limitations of using TAK-659 in lab experiments is its potential off-target effects, which may lead to unwanted toxicity and adverse effects.
Direcciones Futuras
Several future directions can be explored to further investigate the therapeutic potential of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide. Firstly, more preclinical studies are needed to evaluate the efficacy and safety of this compound in various B cell malignancies and autoimmune/inflammatory diseases. Secondly, clinical trials are required to assess the clinical benefits of TAK-659 in patients with these diseases. Thirdly, combination therapies involving TAK-659 and other targeted agents or immunotherapies can be explored to enhance the therapeutic efficacy and overcome drug resistance. Lastly, the development of novel BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties can be pursued to further optimize the treatment of B cell-mediated diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), in a suitable solvent, such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). The reaction mixture is then purified by column chromatography or recrystallization to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. Moreover, TAK-659 has also been shown to modulate the immune response by regulating cytokine production and immune cell trafficking.
Propiedades
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c14-10-2-3-11(12(8-10)18(20)21)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEUISPZFGJEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B5221744.png)

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)

![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)